

Application Notes and Protocols: Synthesis and Purification of Lentztrehalose B

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Compound of Interest

Compound Name: *Lentztrehalose B*

Cat. No.: *B10855559*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose B, a naturally occurring analog of trehalose isolated from the actinomycete *Lentzea* sp., has garnered significant interest due to its unique biological activities, including antioxidant and autophagy-inducing properties.[1][2][3] Unlike its parent molecule, trehalose, **Lentztrehalose B** exhibits enhanced stability against enzymatic degradation by trehalase, making it a promising candidate for therapeutic applications in neurodegenerative diseases, cancer, and other conditions linked to autophagy dysfunction.[2][3] This document provides detailed protocols for the synthesis and purification of **Lentztrehalose B**, alongside application notes summarizing its biological functions and relevant experimental data.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	α -D-glucopyranosyl 4-O-(3-methyl-2-buten-1-yl)- α -D-glucopyranoside	
Molecular Formula	C ₁₇ H ₃₀ O ₁₁	
Molecular Weight	410.4 g/mol	
Appearance	Solid	
Purity (Commercially)	≥80%	
Solubility	Soluble in DMSO, Methanol, and Water	
Storage Temperature	-20°C	
SMILES	<chem>C/C(C)=C/CO[C@@H]1--INVALID-LINK--O[C@H]2O--INVALID-LINK--O)O)CO">C@HCO</chem>	

Biological Activity Data

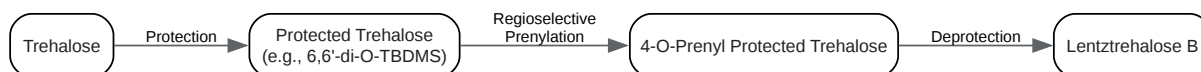
Assay	Concentration	Result	Reference
Oxygen Radical Absorbance Capacity (ORAC)	100 μ M	Demonstrates antioxidant activity. ORAC value: 207.3 μ mol TE g ⁻¹	
Porcine Kidney Trehalase Inhibition	10 mM	Inhibits trehalase activity	
Autophagy Induction (MeWo melanoma cells)	100 mM	Induces autophagy	
Autophagy Induction (OVK18 ovarian cancer cells)	100 mM	Induces autophagy	

Experimental Protocols

Proposed Chemical Synthesis of Lentztrehalose B

While a definitive, published total synthesis of **Lentztrehalose B** is not readily available, a plausible synthetic route can be devised based on established methods for the regioselective alkylation of trehalose. The following protocol is a proposed methodology.

Workflow for Proposed Chemical Synthesis of **Lentztrehalose B**



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Caption: Proposed workflow for the chemical synthesis of **Lentztrehalose B**.

a. Step 1: Regioselective Protection of Trehalose

This step aims to protect the primary hydroxyl groups at the 6 and 6' positions, and potentially other secondary hydroxyls, to favor alkylation at the C4 position.

- Materials:
 - α,α -Trehalose
 - tert-Butyldimethylsilyl chloride (TBDMSCl)
 - Imidazole
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Ethyl acetate
 - Saturated aqueous sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate
 - Silica gel for column chromatography
- Procedure:
 - Dissolve α,α -trehalose in anhydrous DMF.
 - Add imidazole (2.2 equivalents) and TBDMSCl (2.1 equivalents) to the solution.
 - Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure.

- Purify the resulting residue by silica gel column chromatography to isolate the 6,6'-di-O-TBDMS protected trehalose.

b. Step 2: Regioselective 4-O-Prenylation

- Materials:

- 6,6'-di-O-TBDMS protected trehalose
- Prenyl bromide (3-bromo-2-methyl-1-propene)
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution

- Procedure:

- Dissolve the protected trehalose in anhydrous THF under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Carefully add sodium hydride (1.1 equivalents) portion-wise.
- Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
- Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Stir at room temperature for 12-24 hours, monitoring by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the product by silica gel column chromatography.

c. Step 3: Deprotection

- Materials:

- 4-O-prenyl-6,6'-di-O-TBDMS trehalose
- Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)
- Methanol

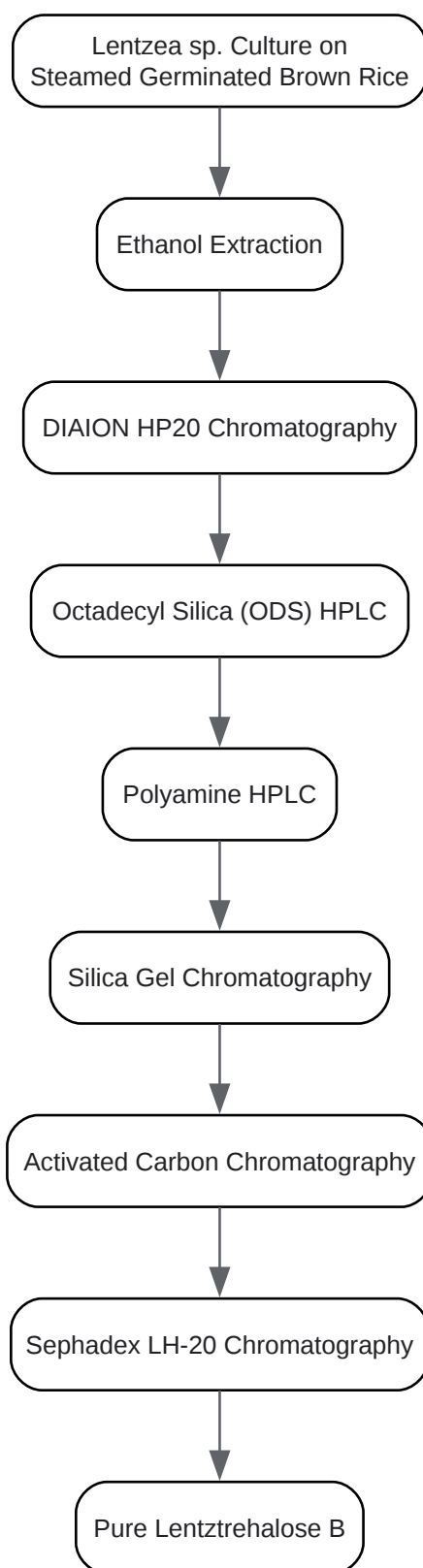
- Procedure:

- Dissolve the prenylated and protected trehalose in THF.
- Add the TBAF solution (2.5 equivalents).
- Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography or reverse-phase HPLC to obtain pure **Lentztrehalose B**.

Purification of Lentztrehalose B from Lentzea sp. Culture

This protocol is based on the methods described for the isolation of Lentztrehaloses from the producing strain.

Workflow for Purification of **Lentztrehalose B** from Culture



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Caption: Chromatographic workflow for the purification of **Lentztrehalose B**.

- Materials:
 - Culture of *Lentzea* sp. ML457-mF8 grown on steamed germinated brown rice.
 - Ethanol
 - DIAION HP20 resin
 - Octadecyl silica (ODS) for HPLC
 - Polyamine column for HPLC
 - Silica gel
 - Activated carbon
 - Sephadex LH-20 resin
 - Appropriate solvents for chromatography (e.g., water, methanol, acetonitrile)
- Procedure:
 - Extraction: Extract the fermented rice culture with an equal volume of ethanol. Filter the extract to remove solid materials and concentrate it under reduced pressure.
 - Hydrophobic Interaction Chromatography: Apply the concentrated extract to a DIAION HP20 column. Elute with a stepwise gradient of methanol in water to separate compounds based on hydrophobicity.
 - Reverse-Phase HPLC: Further purify the fractions containing **Lentztrehalose B** using an octadecyl silica (ODS) HPLC column with a water/acetonitrile or water/methanol gradient.
 - Normal-Phase HPLC: Use a polyamine HPLC column for further separation of the trehalose analogs.
 - Silica Gel Chromatography: Employ silica gel column chromatography with a suitable solvent system (e.g., chloroform/methanol) to remove closely related impurities.

- Activated Carbon Chromatography: Pass the partially purified fractions through an activated carbon column to remove colored impurities.
- Size-Exclusion Chromatography: As a final polishing step, use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.
- Combine the pure fractions of **Lentztrehalose B** and confirm purity by HPLC and spectroscopic methods (NMR, MS).

Application Notes

Antioxidant Activity

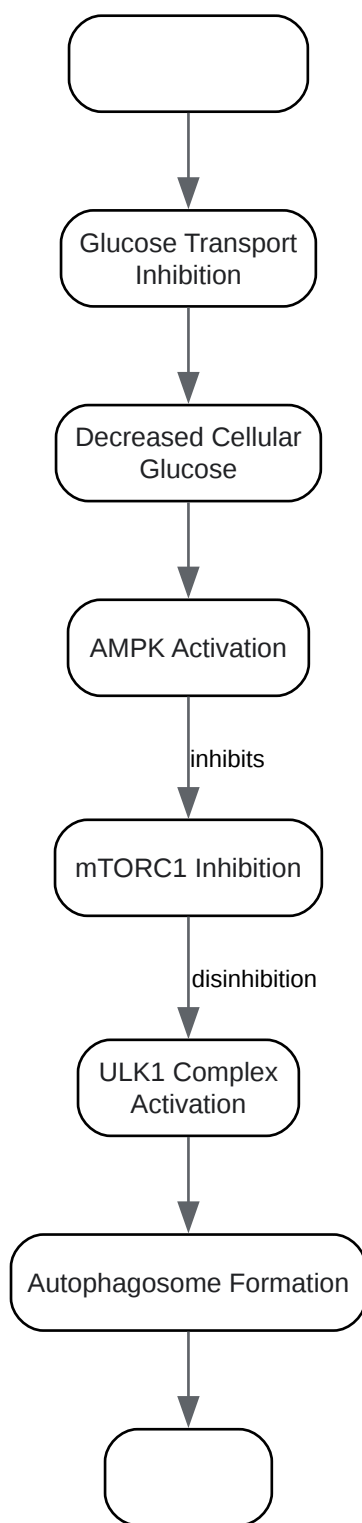
Lentztrehalose B has demonstrated notable antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which are implicated in cellular damage and various disease pathologies. The antioxidant capacity can be quantified using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.

- Experimental Application: The antioxidant potential of **Lentztrehalose B** can be evaluated in cell-based assays by measuring its ability to mitigate oxidative stress induced by agents like hydrogen peroxide. This can be assessed by measuring levels of reactive oxygen species (ROS) using fluorescent probes.

Induction of Autophagy

A key biological function of **Lentztrehalose B** is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This process is crucial for maintaining cellular homeostasis, and its dysregulation is associated with neurodegenerative diseases, cancer, and aging. **Lentztrehalose B**, being resistant to trehalase, may offer a more sustained induction of autophagy in vivo compared to trehalose.

Simplified Signaling Pathway for Trehalose-Induced Autophagy



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Caption: Proposed mechanism of autophagy induction by trehalose analogs.

- Experimental Application: The autophagy-inducing effect of **Lentztrehalose B** can be monitored in cell culture by observing the formation of autophagosomes using fluorescence microscopy of cells expressing GFP-LC3, or by Western blotting for the conversion of LC3-I to LC3-II. The therapeutic potential can be investigated in animal models of diseases characterized by protein aggregation, such as Huntington's or Parkinson's disease.

Conclusion

Lentztrehalose B represents a valuable molecule for research and potential therapeutic development. Its enhanced stability and potent biological activities make it a superior alternative to trehalose in many applications. The protocols and data presented here provide a foundation for researchers to synthesize, purify, and utilize **Lentztrehalose B** in their studies. Further investigation into its synthetic pathways and mechanisms of action will continue to expand its potential applications in medicine and biotechnology.

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References

- 1. Versatile approach towards fully desymmetrized trehalose with a novel set of orthogonal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective syntheses of trehalose-containing trisaccharides using various glycohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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